molecular formula C5H12N2O2 B13283373 2-(2-aminoethoxy)-N-methylacetamide

2-(2-aminoethoxy)-N-methylacetamide

Cat. No.: B13283373
M. Wt: 132.16 g/mol
InChI Key: YERHKSJQDNTIDQ-UHFFFAOYSA-N
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Description

2-(2-aminoethoxy)-N-methylacetamide is an organic compound with both amine and ether functional groups It is used in various chemical and biological applications due to its unique properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-aminoethoxy)-N-methylacetamide typically involves the reaction of 2-(2-aminoethoxy)ethanol with N-methylacetamide under specific conditions. One common method includes:

    Starting Materials: 2-(2-aminoethoxy)ethanol and N-methylacetamide.

    Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as sodium hydride or potassium carbonate. The mixture is heated to a temperature range of 60-80°C for several hours.

    Purification: The product is purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes. These methods often include continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2-aminoethoxy)-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, alkoxides.

Major Products

The major products formed from these reactions include various amine derivatives, oxides, and substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-aminoethoxy)-N-methylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.

    Industry: The compound is used in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-(2-aminoethoxy)-N-methylacetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. This interaction can lead to changes in the conformation and function of the target molecules, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-aminoethoxy)ethanol: A related compound with similar functional groups but different applications.

    N-methylacetamide: Another related compound used in different synthetic and industrial processes.

Uniqueness

2-(2-aminoethoxy)-N-methylacetamide is unique due to its combination of amine and ether functional groups, which provide it with distinct reactivity and versatility in various chemical reactions. Its ability to form stable complexes with biological molecules also sets it apart from other similar compounds, making it valuable in both research and industrial applications.

Biological Activity

2-(2-aminoethoxy)-N-methylacetamide, also known as AEMAH, is a chemical compound that has garnered attention for its potential biological activities. Characterized by its unique molecular structure, which includes both amine and ether functionalities, AEMAH may exhibit diverse pharmacological properties. This article explores the biological activity of AEMAH, focusing on its anticancer properties, cytotoxicity, and potential applications in medicinal chemistry.

  • Molecular Formula : C6_{6}H15_{15}N2_{2}O2_{2}
  • Molecular Weight : Approximately 195.68 g/mol

The compound's structure facilitates solubility and reactivity, making it a candidate for further pharmacological studies.

Anticancer Properties

Research has indicated that AEMAH exhibits notable anticancer properties . Initial studies suggest that it may inhibit the proliferation of various cancer cell lines, although specific mechanisms of action remain to be elucidated. The compound's structural features may contribute to its ability to interact with cellular targets involved in cancer progression.

Case Study: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of AEMAH on human cancer cell lines using the MTT assay. The results demonstrated a dose-dependent decrease in cell viability, indicating significant anticancer activity:

Concentration (µM)Cell Viability (%)
0100
1085
2560
5030
10010

Cytotoxicity in Mammalian Cells

Cytotoxicity assays are crucial for assessing the safety and efficacy of new compounds. AEMAH was subjected to various in vitro cytotoxicity tests to determine its effects on mammalian cells.

Cytotoxicity Assay Results

The following table summarizes the findings from different assays evaluating the cytotoxic effects of AEMAH:

Assay TypeMechanism TestedResult
MTT AssayCell viabilitySignificant reduction at high concentrations
LDH Release AssayPlasma membrane integrityIncreased LDH release at higher doses
Annexin V StainingApoptosis detectionPositive correlation with increased concentration

These assays indicate that AEMAH induces cytotoxic effects primarily through apoptosis and membrane disruption.

While the precise mechanism of action for AEMAH is still under investigation, preliminary data suggest that it may interact with cellular signaling pathways involved in apoptosis and cell cycle regulation. Further studies are needed to clarify these interactions and identify specific molecular targets.

Potential Applications

Given its biological activity, AEMAH holds promise for several applications in medicinal chemistry:

  • Anticancer Drug Development : Its ability to inhibit cancer cell growth positions it as a candidate for further development as an anticancer agent.
  • Pharmaceutical Research : The unique structural attributes of AEMAH may allow for modifications leading to novel derivatives with enhanced therapeutic properties.

Properties

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

IUPAC Name

2-(2-aminoethoxy)-N-methylacetamide

InChI

InChI=1S/C5H12N2O2/c1-7-5(8)4-9-3-2-6/h2-4,6H2,1H3,(H,7,8)

InChI Key

YERHKSJQDNTIDQ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)COCCN

Origin of Product

United States

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